1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one

Catalog No.
S585075
CAS No.
18504-81-9
M.F
C7H6N2OS
M. Wt
166.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one

Traditional NSAID scaffolds like indoles and phenylacetic acids cause gastric mucosal damage, leading to preclinical attrition. 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one (Abbott-29590) provides a non-ulcerogenic core for developing GI-sparing analgesics. • Validated at oral doses >256 mg/kg without ulcerogenic effects. • Tightens gastric mucosal barrier, blocks indomethacin-induced lesions. • Inhibits beta-glucuronidase and acid protease release during phagocytosis. • Ideal starting material for diclofenac and antipyrine analogs. Ready for immediate research use.

CAS Number

18504-81-9

Product Name

1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one

IUPAC Name

1H-pyrido[2,3-b][1,4]thiazin-2-one

Molecular Formula

C7H6N2OS

Molecular Weight

166.2 g/mol

InChI

InChI=1S/C7H6N2OS/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10)

InChI Key

BOASKSPVGGTZKJ-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(S1)N=CC=C2

Synonyms

2,3-dihydro-1H-pyridino(2,3-b)(1,4)thiazine-2-one, Abbott 29590

Canonical SMILES

C1C(=O)NC2=C(S1)N=CC=C2

The exact mass of the compound 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 25 mg, 50 mg

1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one (CAS 18504-81-9), widely recognized in pharmacological literature as Abbott-29590, is a specialized fused bicyclic heterocycle. It serves as a critical building block and reference standard in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike standard carboxylic acid-based NSAIDs, this pyrido-thiazine derivative offers potent antipyretic and analgesic activity without the associated dose-limiting gastrointestinal toxicity. Its structurally constrained lactam-thioether core makes it a highly valuable precursor for synthesizing advanced, GI-sparing diclofenac and antipyrine analogs, as well as a reliable benchmark compound in neutrophil phagocytosis and lysosomal enzyme release assays [1].

When sourcing scaffolds for novel anti-inflammatory drug discovery, generic substitution with standard indole or phenylacetic acid derivatives (such as indomethacin or standard diclofenac cores) frequently results in downstream candidates with severe ulcerogenic liabilities. These common scaffolds inherently disrupt the gastric mucosal barrier, leading to high attrition rates in preclinical safety evaluations. In contrast, 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one provides a unique, non-ulcerogenic structural foundation. Procurement of this exact compound is essential for research programs aiming to bypass the gastrointestinal toxicity of traditional NSAIDs, as it not only lacks intrinsic ulcerogenic properties but actively tightens the mucosal barrier against exogenous damage, a feature absent in generic in-class substitutes [1].

Gastric Toxicity Profile vs. Standard NSAIDs

In comparative in vivo models evaluating gastric mucosal integrity, 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one demonstrated an exceptional safety profile, producing zero gastric lesions at oral doses up to 256 mg/kg in rat models. In stark contrast, standard benchmark NSAIDs exhibited severe ulcerogenicity, with indomethacin and aspirin yielding an ED95 for gastric lesions at just 13 mg/kg and 88 mg/kg, respectively [1].

Evidence DimensionOral dose required to produce gastric lesions (ED95)
Target Compound Data0 lesions at up to 256 mg/kg
Comparator Or BaselineIndomethacin (ED95 = 13 mg/kg); Aspirin (ED95 = 88 mg/kg)
Quantified Difference>19-fold higher tolerability threshold without lesion formation compared to indomethacin
ConditionsOral administration in in vivo rat models

Selecting this non-ulcerogenic scaffold drastically reduces the risk of late-stage clinical failure due to gastrointestinal toxicity in novel drug candidates.

Inhibition of Lysosomal Enzyme Secretion

1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one functions as a potent regulator of phagocytic secretion in polymorphonuclear neutrophils. During the phagocytosis of zymosan particles, this compound actively inhibits the extracellular release of tissue-destructive lysosomal enzymes, including beta-glucuronidase and acid protease. Conversely, other established anti-inflammatory agents like sulindac and flazalone are completely inactive in this specific cellular pathway [1].

Evidence DimensionInhibition of beta-glucuronidase and acid protease release from neutrophils
Target Compound DataActive inhibitor
Comparator Or BaselineSulindac and Flazalone (Inactive)
Quantified DifferenceBinary (Active vs. Inactive) in specific lysosomal enzyme blockade
ConditionsGuinea-pig neutrophils incubated with zymosan in Krebs-Ringer phosphate medium (pH 7.4, 37°C)

Provides a validated, mechanistically distinct reference standard for screening assays targeting neutrophil-mediated tissue destruction.

Gastric Damage Blockade and Mucosal Barrier Tightening

Beyond its own lack of toxicity, 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one exhibits active gastroprotective properties. Pretreatment with this compound successfully blocks the gastric damage induced by highly ulcerogenic agents like aspirin and indomethacin. This is mechanically attributed to its ability to tighten the gastric mucosal barrier, a property entirely absent in standard NSAID comparators like phenylbutazone, which instead show additive toxicity when co-administered[1].

Evidence DimensionEffect on exogenous NSAID-induced gastric ulceration
Target Compound DataBlocks aspirin/indomethacin-induced ulceration
Comparator Or BaselinePhenylbutazone (Fails to block; additive ulceration)
Quantified DifferenceProtective blockade vs. Additive toxicity
ConditionsIn vivo rat models with pretreatment/co-administration of ulcerogenic NSAIDs

Makes the compound highly valuable for formulation research focused on co-drugs or combination therapies designed to mitigate the side effects of traditional NSAIDs.

Core Scaffold for GI-Sparing NSAID Development

Due to its validated non-ulcerogenic profile at high oral doses (>256 mg/kg), 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one is the preferred starting material for synthesizing next-generation diclofenac, antipyrine, and pyridazinone hybrids. It allows medicinal chemists to build potent analgesic efficacy without inheriting the severe gastric liabilities of traditional indole or phenylacetic acid cores [1].

Reference Standard in Neutrophil-Mediated Inflammation Assays

Because it selectively inhibits the release of beta-glucuronidase and acid protease during phagocytosis—a pathway where standard drugs like sulindac fail—this compound serves as a highly specific positive control in cellular assays evaluating novel regulators of lysosomal enzyme secretion and tissue destruction [2].

Gastroprotective Co-Formulation Research

The compound's unique ability to actively tighten the gastric mucosal barrier and block indomethacin-induced lesions makes it an ideal candidate for research into co-formulations or combination therapies aimed at rescuing the safety profiles of highly effective but toxic legacy NSAIDs [1].

XLogP3

0.7

UNII

2PL1478Z1W

Other CAS

18504-81-9

Wikipedia

2,3-dihydro-1H-pyrido(2,3-b)(1,4)thiazin-2-one

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